![molecular formula C18H24N4O3 B2716656 N-(4-acetamidophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013766-14-7](/img/structure/B2716656.png)
N-(4-acetamidophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-acetamidophenyl)-indomethacin amide” is a compound that has been reported to be a potent and selective reversible inhibitor of COX-2 . It’s also known as N-4-AIA . This compound inhibits human recombinant and ovine COX-2 with IC 50 values of 0.12 and 0.625 µM, respectively . It is about 400 times less potent as an inhibitor of human recombinant COX-1 and 80 times less potent as an inhibitor of ovine COX-1 than ovine COX-2 .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For example, the synthesized molecules of 4-acetamidophenyl 3-((Z)-but-2-enoyl)phenylcarbamate were interpreted by FT-IR, 1H-NMR, 13C-NMR, Mass and elemental analysis .
Chemical Reactions Analysis
The chemical reactions of a compound can be analyzed using various techniques. For instance, the reaction network and side products of the hydrogenation of 4-nitrophenol with formic acid and elemental hydrogen followed by acetylation with acetic anhydride in a ball mill were elucidated .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various methods. For example, the compound “N-(4-Acetamidophenyl)indomethacinamide” is a crystalline solid .
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of pyrazole-1-carboxamides, including compounds structurally similar to N-(4-acetamidophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, exhibit antimicrobial properties. For example, a study by Sharshira and Hamada (2011) synthesized 3,5-disubstituted pyrazole-1-carboxamides and tested their antimicrobial activities, finding positive results (Sharshira & Hamada, 2011).
Cytotoxicity and Antitumor Activity
Pyrazole derivatives have been explored for their cytotoxicity and potential use in cancer treatment. A 2014 study by Hassan et al. synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, demonstrating in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Glucose Utilization in Diabetic Models
In the context of diabetes research, pyrazole-4-acetamides have been identified as compounds that can enhance glucose transport in cell lines and lower glucose levels in diabetic models. Bebernitz et al. (2001) demonstrated this effect in a study using ob/ob mice, a diabetic animal model (Bebernitz et al., 2001).
Antioxidant Activity
Pyrazole-acetamide derivatives have been investigated for their antioxidant properties. A study by Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives, finding significant antioxidant activity in vitro (Chkirate et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-acetamidophenyl)-3-propoxy-1-propylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-4-10-22-12-16(18(21-22)25-11-5-2)17(24)20-15-8-6-14(7-9-15)19-13(3)23/h6-9,12H,4-5,10-11H2,1-3H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTJTLCSVVVTSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.